molecular formula C19H22N2O2 B11635640 (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine

Cat. No.: B11635640
M. Wt: 310.4 g/mol
InChI Key: YECCPWOCGVXZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by functionalization to introduce the dimethoxy and dimethyl groups. The final step involves the formation of the phenyl-amine moiety.

    Preparation of Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.

    Functionalization: The introduction of methoxy groups at positions 6 and 7 can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The dimethyl groups at position 3 are typically introduced via alkylation reactions.

    Formation of Phenyl-Amine Moiety: The final step involves the condensation of the functionalized isoquinoline with aniline or substituted anilines under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers are exploring the potential of this compound as a lead molecule for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Drotaverine: A spasmolytic agent used to relieve smooth muscle spasms.

    Berberine: An isoquinoline alkaloid with anti-microbial and anti-inflammatory properties.

Uniqueness

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-N-phenyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H22N2O2/c1-19(2)12-13-10-16(22-3)17(23-4)11-15(13)18(21-19)20-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,20,21)

InChI Key

YECCPWOCGVXZRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=CC=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.